N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,4-dimethylbenzamide
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Overview
Description
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,4-dimethylbenzamide is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry and neuroscience.
Scientific Research Applications
Piperazine Derivative Analysis
The compound is a derivative of piperazine . Piperazines are a group of organic compounds that have various applications in medical, chemical, and industrial fields. They are used in the synthesis of many pharmaceuticals and are also used as polymerization accelerators, corrosion inhibitors, and more .
Inhibitor of Equilibrative Nucleoside Transporters (ENTs)
The compound has been studied as an inhibitor of human Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound is more selective to ENT2 than to ENT1 .
Structure-Activity Relationship Studies
The compound has been used in structure-activity relationship studies . These studies are critical in drug design as they help in understanding the relationship between the chemical structure of a compound and its pharmacological activity .
Pharmacological Research
The compound can be used in pharmacological research, particularly in studies related to ENTs . It can help in understanding the mechanisms of action of ENT inhibitors and their potential therapeutic applications .
Drug Discovery
The compound can be used in drug discovery processes . Its unique structure and activity against ENTs make it a potential candidate for the development of new therapeutic agents .
Biochemical Research
The compound can be used in biochemical research . Its unique structure can be used to study various biochemical processes, including protein interactions, enzyme activities, and more .
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound acts as an inhibitor of ENTs. It has been found to be more selective towards ENT2 than ENT1 . This selectivity is unique as most current inhibitors of ENTs are primarily ENT1-selective .
Biochemical Pathways
The compound affects the nucleoside transport pathways by inhibiting the function of ENTs. This inhibition disrupts the normal function of ENTs in nucleotide synthesis and regulation of adenosine function .
Result of Action
The compound’s action results in the reduced uptake of uridine in ENT1 and ENT2 without affecting Km . Therefore, it acts as an irreversible and non-competitive inhibitor .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently not available from the search results
properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S/c1-16-7-8-18(15-17(16)2)21(26)23-9-14-29(27,28)25-12-10-24(11-13-25)20-6-4-3-5-19(20)22/h3-8,15H,9-14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEQEQLERKIVBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,4-dimethylbenzamide |
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